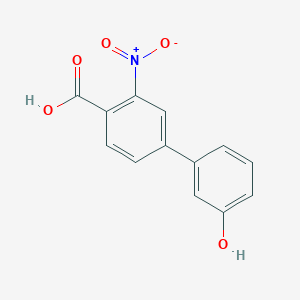
2-(3-Hydroxyphenyl)-5-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxyphenyl)-5-methoxybenzoic acid, 95% (2HPMBA) is a phenolic compound that has been widely studied for its various applications in scientific research. 2HPMBA is a highly-purified compound, with 95% purity, and is used in many laboratory experiments. It can be synthesized using a variety of methods, and has a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
2-(3-Hydroxyphenyl)-5-methoxybenzoic acid, 95% is used in a variety of scientific research applications. It is often used as a substrate in enzyme assays, as it can be easily detected and quantified using spectrophotometric methods. Additionally, 2-(3-Hydroxyphenyl)-5-methoxybenzoic acid, 95% is used in studies of the metabolism and transport of phenolic compounds in organisms, as it is a relatively simple compound with a well-defined structure. Furthermore, 2-(3-Hydroxyphenyl)-5-methoxybenzoic acid, 95% has been used in studies of the antioxidant activity of phenolic compounds, as it is a relatively stable compound and can be easily detected.
Mécanisme D'action
2-(3-Hydroxyphenyl)-5-methoxybenzoic acid, 95% is metabolized in the body by a variety of enzymes, including cytochrome P450 enzymes, UDP-glucuronosyltransferases, sulfotransferases, and glutathione S-transferases. These enzymes catalyze the oxidation, conjugation, and reduction of 2-(3-Hydroxyphenyl)-5-methoxybenzoic acid, 95%, resulting in the formation of various metabolites. These metabolites are then further metabolized and excreted from the body.
Biochemical and Physiological Effects
2-(3-Hydroxyphenyl)-5-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. In addition, 2-(3-Hydroxyphenyl)-5-methoxybenzoic acid, 95% has been shown to have an inhibitory effect on the growth of certain bacteria, as well as an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase. Furthermore, 2-(3-Hydroxyphenyl)-5-methoxybenzoic acid, 95% has been shown to have a protective effect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Hydroxyphenyl)-5-methoxybenzoic acid, 95% has several advantages for laboratory experiments. It is a relatively simple compound with a well-defined structure, which makes it easy to detect and quantify. Additionally, it has a relatively high purity (95%), which makes it suitable for use in enzyme assays and other experiments that require a high degree of accuracy. Additionally, 2-(3-Hydroxyphenyl)-5-methoxybenzoic acid, 95% is relatively stable and can be stored for long periods of time without degradation.
On the other hand, there are also some limitations to using 2-(3-Hydroxyphenyl)-5-methoxybenzoic acid, 95% in laboratory experiments. It is a relatively expensive compound, which can limit its use in some experiments. Additionally, 2-(3-Hydroxyphenyl)-5-methoxybenzoic acid, 95% is metabolized in the body, which can make it difficult to accurately measure its effects in certain experiments.
Orientations Futures
The potential future directions for 2-(3-Hydroxyphenyl)-5-methoxybenzoic acid, 95% are numerous. One potential direction is to further study the biochemical and physiological effects of 2-(3-Hydroxyphenyl)-5-methoxybenzoic acid, 95%, such as its antioxidant activity, anti-inflammatory activity, and anti-cancer activity. Additionally, further research could be done to explore the potential therapeutic applications of 2-(3-Hydroxyphenyl)-5-methoxybenzoic acid, 95%, such as its potential use as an antioxidant or anti-inflammatory agent. Finally, further research could be done to explore the potential use of 2-(3-Hydroxyphenyl)-5-methoxybenzoic acid, 95% in other areas, such as food science and drug development.
Méthodes De Synthèse
2-(3-Hydroxyphenyl)-5-methoxybenzoic acid, 95% can be synthesized through several methods, including the Williamson ether synthesis, the Friedel-Crafts acylation, and the Heck reaction. The Williamson ether synthesis is the most commonly used method of synthesis for 2-(3-Hydroxyphenyl)-5-methoxybenzoic acid, 95%, as it is a relatively simple and cost-effective method. In this method, an aromatic aldehyde reacts with an alcohol in the presence of a strong base, such as sodium hydroxide, to form an ether. The Friedel-Crafts acylation method is also a common method of synthesis, in which an aromatic aldehyde is reacted with an acyl chloride in the presence of an acid catalyst, such as aluminum chloride. Finally, the Heck reaction is a method of synthesis in which an aromatic aldehyde is reacted with an alkene in the presence of a palladium catalyst.
Propriétés
IUPAC Name |
2-(3-hydroxyphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-18-11-5-6-12(13(8-11)14(16)17)9-3-2-4-10(15)7-9/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCINSRPWYBRTDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688703 |
Source


|
| Record name | 3'-Hydroxy-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1251836-95-9 |
Source


|
| Record name | 3'-Hydroxy-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














